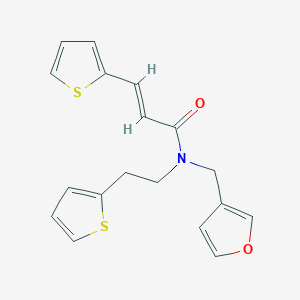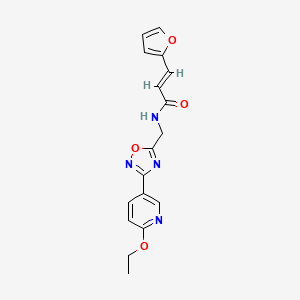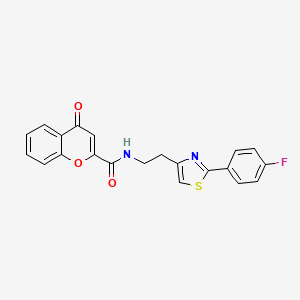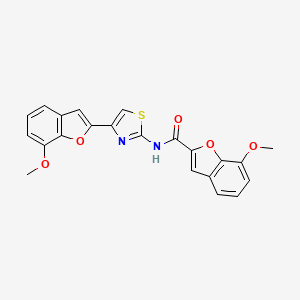
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide, also known as CPI-455, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPI-455 is a novel inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in regulating gene expression.
Mecanismo De Acción
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide exerts its anti-cancer effects by selectively inhibiting the BET family of proteins, which are involved in the regulation of gene expression. Specifically, this compound binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and subsequent recruitment of transcriptional machinery. This results in the downregulation of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. For example, the compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to improve glucose tolerance and insulin sensitivity in preclinical models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide is its selectivity for the BET family of proteins, which reduces the likelihood of off-target effects. Additionally, the compound has demonstrated potent anti-cancer activity in preclinical models, making it a promising candidate for further development. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo. Furthermore, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of this compound. Another potential direction is the investigation of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, the compound could be further evaluated for its potential use in the treatment of other diseases, such as diabetes and inflammatory disorders. Finally, clinical trials will be necessary to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide involves a multi-step process, starting with the reaction of 4-chlorobenzylamine with 2-(5-phenylisoxazol-3-yl)acetic acid to form the corresponding amide. The amide is then subjected to a series of reactions, including esterification, hydrolysis, and cyclization, to yield this compound. The overall yield of this synthesis method is approximately 20%.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide has been extensively studied in various preclinical models, demonstrating its potential as a therapeutic agent for the treatment of cancer and other diseases. The compound has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and glioblastoma. This compound has also been found to synergize with other anti-cancer agents, such as histone deacetylase inhibitors and proteasome inhibitors, to enhance their efficacy.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-15-8-6-13(7-9-15)12-20-18(22)11-16-10-17(23-21-16)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMPHGZQFNWIIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide](/img/structure/B2898628.png)
![4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898629.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2898631.png)

![Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B2898635.png)



![3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2898643.png)


![4-methoxy-N-(3,4,5-trimethoxyphenyl)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2898648.png)
